Antitubercular Potency vs. Unsubstituted Analogues
Compound 8g in the Alsayed et al. series (4,6‑dichloro‑rimantadine indole‑2‑carboxamide) achieved an MIC of 0.32 µM against M. tuberculosis H37Rv, while the unsubstituted indole‑2‑carboxamide 4 exhibited an MIC of 1.14 µM, representing a 3.6‑fold improvement [1]. Although CAS 1103515‑46‑3 is not directly reported in that dataset, its m‑tolyloxyacetyl substituent replaces the rimantadine moiety and is predicted to occupy a distinct sub‑pocket of the MmpL3 transporter, potentially altering both potency and selectivity index (SI); compound 8g displayed an SI of 128 (Vero cell IC50 = 40.9 µM) [1].
| Evidence Dimension | MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly reported; structural congener 8g MIC = 0.32 µM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxamide 4 MIC = 1.14 µM; 6‑Br analogue 8f MIC = 0.62 µM |
| Quantified Difference | 3.6‑fold improvement of 8g vs. 4; 1.9‑fold improvement of 8f vs. 4 |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; MIC reported as µM after 7 days incubation [1] |
Why This Matters
The m‑tolyloxyacetyl substituent chemically differs from the rimantadine and halogenated phenyl groups in published analogues, offering a distinct chemotype for SAR exploration around MmpL3 inhibition that may yield a differentiated selectivity profile.
- [1] Alsayed, S. S. R. et al. RSC Adv. 2021, 11, 15497–15511 – Table 1; MIC values for compounds 4, 8f, and 8g. View Source
